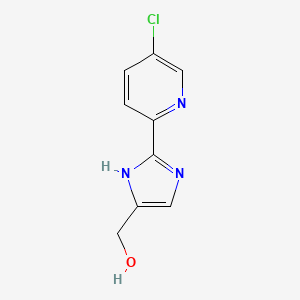

2-(5-Chloro-2-pyridyl)imidazole-5-methanol

Description

Overview of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are cyclic organic molecules in which one or more of the carbon atoms in the ring have been replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. This substitution imbues the ring with distinct chemical and physical properties compared to their carbocyclic counterparts.

Nitrogen-containing heterocycles are of paramount importance in the chemical sciences. The presence of nitrogen atoms within the ring structure introduces basicity, the potential for hydrogen bonding, and the ability to coordinate with metal ions. These characteristics are fundamental to their diverse roles in biological systems and material applications. Many essential biomolecules, including nucleic acids, amino acids (e.g., histidine), and vitamins (e.g., niacin), feature nitrogen-containing heterocyclic rings.

The study of pyridine (B92270) and imidazole (B134444) has a rich history. Pyridine was first isolated from bone oil in the mid-19th century, and its aromatic nature was later established, likening it to a benzene (B151609) ring with one carbon atom replaced by nitrogen. This discovery opened the door to understanding its reactivity, which is characterized by a general resistance to electrophilic substitution compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom.

Imidazole was first synthesized by Heinrich Debus in 1858. Its structure, a five-membered ring with two non-adjacent nitrogen atoms, confers upon it a unique combination of acidic and basic properties. The chemistry of imidazole has since been extensively developed, with the discovery of numerous synthetic methods, such as the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis, which allow for the preparation of a wide array of substituted imidazole derivatives. wikipedia.orgijprajournal.comtsijournals.comwikipedia.orgorganic-chemistry.org

The Imidazole and Pyridine Scaffolds in Modern Chemical Biology and Materials Science

The unique electronic and structural features of imidazole and pyridine have made them privileged scaffolds in the design of functional molecules for a multitude of applications.

The imidazole ring, with its two nitrogen atoms, can act as a proton donor and acceptor, making it a crucial component in many enzymatic reactions. This amphoteric nature, combined with its aromaticity, allows for a wide range of chemical modifications, leading to a vast library of imidazole-containing compounds with diverse biological activities. nih.govscribd.comacs.orge3s-conferences.orgamrita.edu

Pyridine, as a six-membered aromatic heterocycle, provides a stable and predictable framework for the introduction of various functional groups. Its basic nitrogen atom is a key site for interactions with biological targets and for the coordination of metal ions in catalysts and materials. The combination of these two moieties can lead to hybrid molecules with enhanced biological activities. nih.govacs.org

Fused heterocyclic systems, where two or more rings share a common bond, represent a significant area of chemical research. The fusion of an imidazole ring with a pyridine ring gives rise to imidazopyridines, a class of compounds with important applications in medicinal chemistry. e3s-conferences.org These fused systems have a more rigid structure, which can lead to higher selectivity and potency when interacting with biological targets. The electronic properties of the fused system are also distinct from those of the individual parent heterocycles, offering unique opportunities for the design of novel materials with specific photophysical or electronic properties.

Positioning of 2-(5-Chloro-2-pyridyl)imidazole-5-methanol within Imidazole-Pyridine Hybrid Systems

The compound this compound is a prime example of an imidazole-pyridine hybrid system. It features a pyridine ring connected to an imidazole ring at the 2-position. This specific arrangement, along with the substituents on both rings—a chloro group on the pyridine and a methanol (B129727) group on the imidazole—suggests a molecule designed with specific properties in mind. The chloro substituent can influence the electronic properties of the pyridine ring and may serve as a site for further chemical modification. The methanol group on the imidazole ring introduces a hydroxyl functional group, which can participate in hydrogen bonding and act as a synthetic handle for further derivatization.

While specific research on this compound is not widely documented in publicly available literature, its structure is indicative of a compound that could be of interest in medicinal chemistry or materials science. The following sections will explore the plausible synthetic strategies, chemical characteristics, and potential research applications of this molecule based on the established chemistry of its constituent heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

[2-(5-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C9H8ClN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-4,14H,5H2,(H,12,13) |

InChI Key |

ZJOMTUCDWAFYJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=NC=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Chloro 2 Pyridyl Imidazole 5 Methanol

Retrosynthetic Analysis and Strategic Disconnections for 2-(5-Chloro-2-pyridyl)imidazole-5-methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary strategic disconnections involve breaking the bonds that form the imidazole (B134444) ring, as this is often the most complex part of the synthesis.

A logical disconnection strategy focuses on the bonds formed during the imidazole cyclization. The most common approach for this type of structure is to build the imidazole ring onto a pre-existing, functionalized pyridine (B92270) scaffold. This leads to two key fragments:

A 5-chloro-2-pyridyl containing precursor : This is typically an aldehyde, such as 5-chloropyridine-2-carboxaldehyde . This component provides the entire pyridine moiety.

A C2N and C1 fragment for the imidazole ring : This fragment needs to provide the remaining atoms for the imidazole ring, including the hydroxymethyl group at the 5-position. A suitable synthon would be derived from an α-hydroxy-α'-aminoketone or its equivalent.

This retrosynthetic pathway suggests that a condensation-cyclization reaction would be the final key step in assembling the target molecule. The aldehyde group on the pyridine ring is crucial for its incorporation as the substituent at the C2 position of the imidazole.

Synthetic Routes to the Imidazole Core of this compound

The formation of the imidazole ring is a cornerstone of this synthesis, with several established methods available. Recent advances have focused on improving efficiency, yield, and environmental friendliness. rsc.orgbenthamscience.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing waste and saving time. For imidazole synthesis, MCRs offer a versatile route to highly substituted derivatives.

The Debus-Radziszewski imidazole synthesis, a foundational MCR, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org In the context of the target molecule, a variation of this reaction would be employed, where:

The aldehyde is 5-chloropyridine-2-carboxaldehyde.

The 1,2-dicarbonyl equivalent is a precursor that can provide the C4 and C5 atoms of the imidazole ring, with the C5 atom bearing the methanol (B129727) group. A suitable reactant would be dihydroxyacetone.

The nitrogen source is typically ammonium (B1175870) acetate (B1210297), which provides both ammonia molecules required for the imidazole core.

Various catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts like HBF₄–SiO₂, have been investigated to improve the yields and reaction conditions of these MCRs. rsc.orgacs.org

| Catalyst System | Reaction Type | Key Reactants | Typical Conditions | Advantage |

| HBF₄–SiO₂ | 3-MCR | 1,2-Diketone, Aldehyde, Ammonium Acetate | Solvent-free or minimal solvent | Recyclable catalyst, high efficiency rsc.org |

| PivOH (Pivalic Acid) | 3-MCR / 4-MCR | Diphenylacetylene, Aldehyde, NH₄OAc | DMSO/H₂O, 140 °C | Metal-free conditions, good to excellent yields acs.org |

| Lemon Juice (Citric Acid) | 3-MCR | 1,2-Diketone, Aldehyde, Amine | Aqueous medium | Green, readily available catalyst researchgate.net |

| Urea-ZnCl₂ | 3-MCR | Dicarbonyl, Aldehyde, Ammonium Acetate | Eutectic mixture as solvent | Reusable solvent/catalyst system organic-chemistry.org |

This method is a classic and widely used strategy for synthesizing 2,4,5-trisubstituted imidazoles. wjpsonline.com The reaction condenses an α-diketone (like benzil), an aldehyde, and a source of ammonia (often ammonium acetate in acetic acid). rsc.orgresearchgate.net

The general mechanism proceeds in two stages:

Condensation of the α-diketone with ammonia to form a diimine intermediate.

Condensation of this diimine with the aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring. wikipedia.org

To synthesize the specific target molecule, 5-chloropyridine-2-carboxaldehyde would be used as the aldehyde component. The challenge lies in selecting an appropriate α-dicarbonyl compound that leads to the desired 5-methanol substituent. Dihydroxyacetone can serve this purpose, reacting with ammonia and the pyridine aldehyde to form the final product. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to high yields in short reaction times. researchgate.net

Beyond traditional condensation reactions, several advanced strategies for imidazole synthesis have been developed. These methods often provide better control over regioselectivity and functional group tolerance. rsc.org

One such strategy involves the annulation of vinyl azides with activated imines. This process includes the thermal decomposition of the vinyl azide (B81097) to a 2H-azirine, which then undergoes a nucleophilic attack and cyclization to form the imidazole derivative. rsc.org Other modern approaches include transition metal-catalyzed reactions, such as the copper-catalyzed reaction between two different isocyanides or the diamination of terminal alkynes. organic-chemistry.org These methods provide alternative pathways to construct the imidazole core, although their application to the specific synthesis of this compound would require careful selection of starting materials.

Synthetic Routes to the 5-Chloro-2-pyridyl Moiety and its Coupling

The synthesis and functionalization of the pyridine ring are critical for introducing the 5-chloro-2-pyridyl moiety into the final molecule.

The 5-chloro-2-pyridyl fragment is typically prepared from commercially available pyridine derivatives. A common starting material is 3-picoline (3-methylpyridine). A synthetic route to a key intermediate, 2-chloro-5-methylpyridine (B98176), can be achieved through various methods, including direct chlorination of 3-picoline or more complex multi-step sequences. patsnap.comepo.org

Once 2-chloro-5-methylpyridine is obtained, the methyl group can be functionalized. For instance, it can be chlorinated to form 2-chloro-5-(chloromethyl)pyridine, a versatile intermediate for further reactions. chemicalbook.comresearchgate.net To obtain the required 5-chloropyridine-2-carboxaldehyde, the methyl group of 2-chloro-5-methylpyridine can be oxidized.

Alternatively, functionalization can start from 2-amino-5-chloropyridine. researchgate.netorgsyn.org The amino group can be transformed into other functionalities, providing a different route to couple the pyridine ring.

The "coupling" of the pyridine and imidazole moieties is most strategically achieved by incorporating the pyridine fragment into the imidazole-forming reaction, as described in section 2.2. The use of 5-chloropyridine-2-carboxaldehyde in a multi-component condensation reaction directly installs the desired pyridine substituent at the C2 position of the imidazole ring in a single, efficient step. This avoids a separate, and often more challenging, cross-coupling reaction between a pre-formed imidazole and a pyridine ring.

| Precursor | Target Intermediate | Reagents/Conditions | Purpose |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | Chlorinating agent (e.g., Cl₂) | Introduction of chlorine at C2 patsnap.comepo.org |

| 2-Amino-5-chloropyridine | N-(5-chloro-2-pyridyl)triflimide | Triflic anhydride (B1165640), Pyridine | Activation of the amino group for substitution orgsyn.org |

| 3-Methylpyridine | 2-Chloro-5-(chloromethyl)pyridine | Supported palladium chloride catalyst, Cl₂ | One-step chlorination of ring and methyl group patsnap.com |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-methylpyridine-3-carbaldehyde | Reaction with amines | Synthesis of imine derivatives for further functionalization researchgate.net |

Cross-Coupling Methodologies for Aryl-Heteroaryl Linkages

The formation of the crucial carbon-carbon bond between the pyridine C2-position and the imidazole C2-position is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems are widely employed for the construction of such bi-heterocyclic scaffolds.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for forming C-C bonds. rsc.org In a typical Suzuki approach, a 2-halopyridine derivative (e.g., 2-bromo-5-chloropyridine) is coupled with an imidazole-2-boronic acid or ester. Conversely, a 2-(trialkylstannyl)imidazole can be coupled with the halopyridine in a Stille reaction. The efficacy of these reactions often depends on the choice of ligand, base, and solvent. Modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos have shown broad applicability and high functional group tolerance in C-N cross-coupling, and similar principles apply to C-C coupling, enabling reactions with complex heteroaryl partners at low catalyst loadings. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed methodologies, reminiscent of the Ullmann reaction, provide an alternative and often more economical route. These reactions can couple an imidazole with a 2-halopyridine, sometimes with the assistance of a directing group on one of the heterocycles to facilitate the reaction. rsc.org For instance, a CuCl-catalyzed Ullmann-type C-N coupling has been developed for N-heteroarylcarbazoles using 2-bromopyridine (B144113) derivatives, highlighting the utility of copper in linking nitrogen heterocycles. nih.gov While this demonstrates C-N coupling, similar conditions can be adapted for C-C bond formation between the specified pyridine and imidazole precursors.

| Methodology | Typical Catalyst | Ligands | Advantages | Coupling Partners |

|---|---|---|---|---|

| Palladium-Catalyzed (e.g., Suzuki) | Pd(PPh₃)₄, PdCl₂(dppf) | Phosphines (e.g., BrettPhos, RuPhos) | High yields, broad scope, high functional group tolerance | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid |

| Copper-Catalyzed (e.g., Ullmann-type) | CuI, CuCl, Cu(OAc)₂ | 1,10-Phenanthroline, 1-Methyl-imidazole | Lower cost, effective for specific substrates | Aryl/Heteroaryl Halide + Heterocycle (N-H or C-H) |

Regioselective Introduction of the Chloro Substituent

The introduction of the chlorine atom at the C5-position of the pyridine ring must be controlled to avoid the formation of undesired isomers. This is typically achieved by direct chlorination of a suitable pyridine precursor, such as 2-aminopyridine, where the directing effect of the amino group plays a key role.

| Reagent System | Conditions | Key Feature | Reference |

|---|---|---|---|

| Chlorinating Agent (e.g., Cl₂) | Strongly acidic medium (Hammett acidity < -3.5) | Protonation of pyridine directs substitution to C5 | google.com |

| LiCl / Selectfluor | DMF, mild conditions | High regioselectivity and good to high yields | rsc.org |

| NaClO / HCl | Aqueous, controlled temperature | Uses inexpensive and readily available reagents | google.com |

Introduction and Manipulation of the Hydroxymethyl Group at the Imidazole-5-position

Installing the hydroxymethyl (-CH₂OH) group at the C5-position of the imidazole ring can be accomplished through several synthetic routes. These include multi-step sequences involving formylation and reduction, as well as strategies that build the imidazole ring with the desired substituent already incorporated.

A common and reliable two-step method to introduce the hydroxymethyl group is through the formylation of the imidazole ring followed by the reduction of the resulting aldehyde.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). youtube.comwikipedia.org This electrophilic reagent attacks the electron-rich C5-position of the imidazole ring to form an iminium ion, which upon aqueous workup, hydrolyzes to the corresponding 5-formylimidazole. wikipedia.org

Reduction: The resulting aldehyde can then be selectively reduced to the primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent like methanol or tetrahydrofuran (B95107) (THF) are highly effective for this transformation. These hydride reagents readily convert the carbonyl group to a hydroxymethyl group in high yield.

Directly introducing a hydroxymethyl group in a single step is challenging. A reported hydroxymethylation of 1-benzylimidazole (B160759) using formaldehyde (B43269) gave a low yield of 20%. bgu.ac.il More practical "direct" strategies often involve constructing the imidazole ring from precursors that already contain the required C5-substituent or a protected version thereof.

For example, the van Leusen imidazole synthesis is a versatile multi-component reaction that can be adapted for this purpose. nih.gov This reaction typically involves an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC). By choosing a starting aldehyde that already contains a protected hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether), the imidazole ring can be formed with the desired functionality already in place at the C5-position. Subsequent deprotection reveals the hydroxymethyl group. Another classical approach involves the reaction of fructose (B13574) with ammonia and copper salts to form 4(5)-hydroxymethylimidazole, demonstrating a synthesis from readily available starting materials that builds the core with the functional group present. echemi.com

Derivatization Strategies for this compound

The primary hydroxyl group of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates, reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) provides a milder route to the corresponding ester.

Etherification: Ethers can be synthesized via several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Other modern methods include light-promoted nickel-catalyzed etherification of aryl electrophiles with alcohols and iron-catalyzed dehydrative etherification reactions. liv.ac.ukacs.org

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. harvard.edu

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or potassium dichromate are effective for this purpose. libretexts.orglibretexts.org Alternatively, the intermediate aldehyde can be isolated and then further oxidized to the carboxylic acid using reagents like sodium hypochlorite (B82951) or Oxone. organic-chemistry.orgresearchgate.net

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-COOH / H⁺; or R-COCl / Base | Ester (-CH₂OC(O)R) |

| Etherification | 1. NaH; 2. R-X (Williamson) | Ether (-CH₂OR) |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP); or Swern Oxidation | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO₄; or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |

Modifications of the Imidazole N-H Position (e.g., N-alkylation, N-arylation)

The presence of a pyrrole-like nitrogen atom in the imidazole ring allows for facile substitution reactions, primarily N-alkylation and N-arylation, to introduce a wide variety of substituents.

N-Alkylation: The N-alkylation of the imidazole ring is a common strategy to introduce alkyl groups, which can modulate the compound's physicochemical properties. This reaction typically proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks an alkyl halide or another suitable electrophile. The regioselectivity of the alkylation on unsymmetrical imidazoles can be influenced by steric and electronic factors. In imidazo[4,5-b]pyridine systems, alkylation can occur on different nitrogen atoms, and the outcome can be controlled by the reaction conditions. researchgate.net For instance, the use of a base such as potassium carbonate in a polar aprotic solvent like DMF is a standard condition for this transformation. fabad.org.tr Trichloroacetimidates in the presence of a Brønsted acid catalyst have also been developed as an alternative method for N-alkylation of pyrazoles, which could be applicable to imidazole systems. semanticscholar.org

N-Arylation: N-arylation introduces aryl or heteroaryl groups, significantly expanding the structural diversity of the derivatives. Modern synthetic methods heavily rely on metal-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation: The Ullmann condensation and its more recent ligand-assisted variations are powerful tools for forming C-N bonds. Copper(I) catalysts, in the presence of a suitable ligand and base, can effectively couple the imidazole N-H with aryl halides (iodides, bromides). organic-chemistry.org These reactions often proceed under milder conditions than traditional Ullmann couplings. Ligand-free copper-catalyzed N-arylation of imidazoles has also been reported, offering a simplified and cost-effective protocol. organic-chemistry.org

Palladium-Catalyzed N-Arylation: Palladium catalysis offers a highly efficient and general route for the N-arylation of imidazoles. Buchwald-Hartwig amination protocols, employing a palladium precursor and a specialized phosphine ligand, can couple imidazoles with a broad range of aryl and heteroaryl halides and triflates. nih.gov A key challenge with unsymmetrical imidazoles is controlling regioselectivity. However, methods have been developed that achieve complete N1-selectivity in the arylation of such imidazoles by pre-activating the palladium catalyst. nih.govmit.edu

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Imidazole Scaffolds

| Transformation | Reagents and Conditions | Substrate Scope | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Imidazo[4,5-b]pyridines, Imidazo[4,5-c]pyridines | fabad.org.tr |

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF, Phase Transfer Catalyst | Imidazo[4,5-b]pyridine-4-oxide | researchgate.net |

| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | Pyrazoles | semanticscholar.org |

| N-Arylation (Cu) | Aryl halide, CuI, Ligand (e.g., diamine), Base | Imidazoles, Pyrroles, Pyrazoles | organic-chemistry.org |

| N-Arylation (Pd) | Aryl halide/triflate, Pd₂(dba)₃, Phosphine Ligand, Base | Unsymmetric Imidazoles | nih.govmit.edu |

Exploitation of the Chloro Substituent for Further Functionalization

The chloro group at the 5-position of the pyridine ring is a key handle for introducing further molecular complexity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient heterocycle, and this deficiency is enhanced by the electronegative nitrogen atom. The presence of the chloro substituent makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. acs.orgchemrxiv.org The reactivity in SNAr is significantly influenced by the electronic nature of the ring and any other substituents present. For chloroazines, ring nitrogen atoms substantially enhance reactivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. The 5-chloro-2-pyridyl moiety is a suitable substrate for various such transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with an amine, providing access to a wide range of N-substituted pyridine derivatives.

Sonogashira Coupling: This involves the coupling of the chloropyridine with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent.

Heck Coupling: This reaction couples the chloropyridine with an alkene to form a substituted alkene product.

The efficiency and outcome of these reactions depend on the choice of palladium catalyst, ligand, base, and reaction conditions. acs.org For instance, palladium-catalyzed amidation has been used as a key step in the synthesis of substituted imidazo[4,5-c]pyridines. nih.gov

Table 2: Potential Functionalization of the Chloro Substituent

| Reaction Type | Coupling Partner | Potential Product | General Catalyst System |

| SNAr | R-NH₂ (Amine) | 5-Amino-substituted pyridine derivative | Base, Heat |

| SNAr | R-OH (Alcohol) | 5-Alkoxy-substituted pyridine derivative | Strong Base (e.g., NaH) |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | 5-Aryl/Alkyl-substituted pyridine derivative | Pd catalyst, Ligand, Base |

| Buchwald-Hartwig | R₂NH (Amine) | 5-Amino-substituted pyridine derivative | Pd catalyst, Ligand, Base |

| Sonogashira Coupling | R-C≡CH (Alkyne) | 5-Alkynyl-substituted pyridine derivative | Pd/Cu catalyst, Base |

Pyridine Ring Derivatization via Electrophilic or Nucleophilic Substitution Pathways

Beyond substitution at the chloro-position, the pyridine ring itself can undergo further functionalization.

Nucleophilic Substitution: As an electron-deficient ring system, the pyridine moiety is generally activated towards nucleophilic attack. While the 5-position is occupied by the chloro group, other positions on the ring can potentially react with strong nucleophiles, although this is less common than substitution of a halide leaving group. The precise regiochemistry of such reactions would depend on the specific nucleophile and reaction conditions.

Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which forms a positively charged pyridinium (B92312) ion under acidic conditions. Such reactions typically require harsh conditions and often result in low yields. The directing effects of the existing substituents (the chloro and imidazole groups) would further complicate the regiochemical outcome of any potential electrophilic substitution.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazole-pyridine derivatives to reduce environmental impact and improve efficiency.

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often involving grinding solid reactants together, offers significant environmental benefits. semanticscholar.org This approach minimizes the use of volatile and often hazardous organic solvents, reduces waste, and can lead to simpler workup procedures. The synthesis of 2,4,5-triaryl substituted imidazoles has been effectively achieved by grinding reactants in the presence of a catalyst like molecular iodine, highlighting the utility of this method. semanticscholar.org Similarly, imidazolines and benzimidazoles have been synthesized efficiently under solvent-free conditions using potassium ferrocyanide as a catalyst. acgpubs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating. monash.edu These benefits include dramatic reductions in reaction times (from hours to minutes), improved yields, higher product purity, and enhanced energy efficiency. lew.roorientjchem.org The synthesis of various imidazole and imidazo[1,2-a]pyridine (B132010) derivatives has been successfully demonstrated using microwave assistance. iosrjournals.orgnih.gov For example, a one-pot, three-component reaction to produce benzimidazolyl imidazo[1,2-a]-pyridines was accomplished under solvent-free microwave conditions. nih.gov This rapid and efficient heating method is particularly well-suited for high-throughput synthesis and library generation in drug discovery. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Reaction | Conventional Method | Microwave Method | Advantages of Microwave | Reference |

| Imidazo[1,2-a]pyrimidine-imidazole Synthesis | Reflux in ethanol, 36 hours, 30% yield | 140°C, 30 min, 46-80% yield | Faster, Higher Yield | nih.gov |

| N-Alkylation of (Benz)imidazole | Reflux, 2-7 days | 90-180 min | Drastically Reduced Time | monash.edu |

| Trisubstituted Imidazole Synthesis | N/A | 15 min, 300W | Rapid, High Yield |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of the imidazole-pyridine core and its subsequent derivatization benefit from various catalytic systems.

Lewis and Brønsted Acid Catalysis: Simple catalysts like molecular iodine have been shown to effectively catalyze the one-pot synthesis of 2,4,5-triaryl substituted imidazoles. semanticscholar.org Iodine is inexpensive, readily available, and non-toxic. Other catalysts, such as scandium(III) triflate, have been used in multicomponent reactions to build complex imidazo[1,2-a]pyridine frameworks. nih.gov

Transition Metal Catalysis: As discussed previously, copper and palladium catalysts are indispensable for C-N and C-C bond-forming reactions in the synthesis and functionalization of these heterocycles. nih.govacs.org These catalysts enable reactions that are otherwise difficult or impossible, often with high functional group tolerance and selectivity. acs.org

Micellar Catalysis: Performing reactions in aqueous micellar media represents another green approach. This technique uses water as the bulk solvent, with surfactants forming micelles that act as nanoreactors to solubilize organic substrates. An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)-ascorbate catalyst in an aqueous micellar medium, exemplifying a sustainable domino reaction. acs.org

The development of novel and reusable catalytic systems continues to be a major focus in the sustainable synthesis of complex heterocyclic molecules.

An extensive search of scientific literature, chemical databases, and patent filings was conducted to gather the specific spectroscopic and analytical data required to generate an article on "this compound," according to the provided detailed outline.

Unfortunately, no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), or infrared (IR) and Raman spectroscopy for the exact compound "this compound" could be located in the available public domain resources.

The search yielded information for structurally related compounds, such as precursors like 2-chloro-5-methylpyridine, or analogous molecules like 2-(2'-pyridyl)imidazole. However, this data is not directly applicable to the target compound, and using it would violate the strict requirement to focus solely on "this compound."

Without the necessary research findings and data points for each specified analytical methodology, it is not possible to construct the thorough, informative, and scientifically accurate article as requested. The creation of data tables and detailed descriptions for each subsection of the outline is contingent on the availability of this specific information.

Therefore, the request to generate an article on the advanced spectroscopic and analytical characterization of "this compound" cannot be fulfilled at this time due to the absence of published data.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Crystal Structure Determination of this compound

The determination of the crystal structure of this compound would involve growing a single crystal of the compound, which is then exposed to a beam of X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule and ultimately solve its crystal structure. Although the specific crystallographic data for this compound is not publicly documented, a hypothetical dataset based on similar structures is presented in Table 1. For instance, the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, a related compound, was determined using single-crystal X-ray diffraction, revealing a triclinic crystal system. nih.govresearchgate.net

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C9H7ClN3O |

| Formula Weight | 210.63 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 12.80 |

| β (°) | 95.0 |

| Volume (ų) | 975.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.435 |

| R-factor | < 0.05 |

Table 2: Expected Hydrogen Bond Geometries for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N(imidazole) | 0.85 | 1.95 | 2.80 | 170 |

| C-H···O | 0.95 | 2.40 | 3.30 | 150 |

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be employed for its analysis and purity determination. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention of the compound can be influenced by the pH of the mobile phase due to the basic nature of the imidazole and pyridine rings. Several HPLC methods have been developed for the analysis of various imidazole derivatives. nih.govnih.govresearchgate.net

Table 3: Hypothetical HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 8-12 min |

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the polar hydroxyl group into a more volatile and thermally stable functional group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. The resulting derivative can then be readily analyzed by GC-MS, providing both retention time information for quantification and a mass spectrum for structural confirmation. The analysis of other polar compounds, such as methanol, has been successfully achieved through derivatization followed by GC/MS. nih.govnih.govsemanticscholar.org

Table 4: Hypothetical GC-MS Method for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected m/z of TMS derivative | [M]+, characteristic fragments |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of imidazole and pyridine, these methods have been extensively used to explore their electronic behavior and predict their reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and calculating its energy. For imidazole-containing compounds, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. doi.orgplos.org The optimized geometry corresponds to the minimum energy conformation of the molecule. For instance, in a related compound, 5-chloro-1-methyl-4-nitroimidazole, DFT calculations confirmed the planarity of the nitro group with the imidazole ring. doi.org Such calculations for "this compound" would likely reveal the relative orientations of the chloropyridyl and imidazole rings and the conformation of the methanol substituent.

Table 1: Representative Predicted Bond Lengths and Angles for Imidazole Derivatives from DFT Studies

| Parameter | Typical Value (Å or °) |

| C-N (imidazole ring) | 1.32 - 1.39 |

| C=C (imidazole ring) | 1.36 - 1.38 |

| C-Cl | ~1.74 |

| C-O (methanol) | ~1.43 |

| O-H (methanol) | ~0.96 |

| C-N-C bond angle (imidazole) | 107 - 110 |

| C-C-N bond angle (imidazole) | 106 - 109 |

Note: The data in this table is illustrative and based on general findings for imidazole derivatives. Specific values for "this compound" would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comresearchgate.net

For imidazole derivatives, the HOMO is often localized over the imidazole and phenyl rings, while the LUMO can be distributed over the imidazole and substituted rings. malayajournal.org The HOMO-LUMO energy gap for similar imidazole compounds has been calculated to be in the range of 4-5 eV. malayajournal.orgirjweb.com This relatively large gap suggests that "this compound" is likely to be a stable compound. irjweb.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Source: Adapted from a study on an imidazole derivative. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue. nih.govresearchgate.net

In molecules containing imidazole and pyridine rings, the nitrogen atoms are typically the most electron-rich centers, appearing as red or yellow regions on the MEP map. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the imidazole N-H and the methanol O-H groups would be expected to be electron-deficient, appearing as blue regions and indicating sites for nucleophilic interaction. nih.govresearchgate.net The MEP surface provides a visual representation of the molecule's reactivity and helps in understanding intermolecular interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility of a molecule and the effects of its environment, such as a solvent. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule.

For a molecule like "this compound," MD simulations in a solvent like methanol or water would reveal the preferred conformations of the molecule in solution. ed.ac.uk These simulations can also shed light on how the solvent molecules arrange themselves around the solute and how hydrogen bonding interactions influence its structure and dynamics. nih.govnih.gov This is particularly relevant for the methanol substituent, which can act as both a hydrogen bond donor and acceptor.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in spectral assignment. DFT calculations can be used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. doi.orgplos.org These predictions are valuable for confirming the structure of a synthesized compound.

Time-Dependent Density Functional Theory (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. doi.org By calculating the energies of electronic transitions, TD-DFT can predict the absorption maxima (λ_max). For imidazole derivatives, the electronic transitions are often of the π → π* type. plos.org

Table 3: Computationally Predicted Spectroscopic Data for a Related Imidazole Derivative

| Spectroscopic Property | Predicted Value |

| ¹H NMR Chemical Shift (imidazole C-H) | 7.0 - 8.0 ppm |

| ¹³C NMR Chemical Shift (imidazole C=N) | 135 - 145 ppm |

| UV-Vis λ_max | ~280 nm |

Note: These values are illustrative and based on studies of similar compounds. doi.orgmdpi.com

Computational Analysis of Reaction Mechanisms and Transition States for Synthesis and Derivatization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For the synthesis of "this compound," computational studies could be used to investigate the mechanism of the imidazole ring formation or the introduction of the methanol group. For example, in the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine, computational analysis could elucidate the energetics of the tandem SNAr reaction, nitro group reduction, and subsequent heteroannulation. acs.org Similarly, for derivatization reactions, such as the esterification of the methanol group, computational analysis could predict the most likely reaction pathway and identify any potential side reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Imidazole-Pyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and medicinal chemistry, QSAR studies are instrumental in understanding how the physicochemical properties of a molecule, such as its hydrophobicity, electronics, and steric profile, influence its therapeutic or adverse effects. For imidazole-pyridine scaffolds, including derivatives like this compound, QSAR provides a framework for predicting the activity of novel analogs and guiding the rational design of more potent and selective compounds.

Numerous QSAR studies have been conducted on various classes of imidazole-pyridine derivatives to elucidate the key structural features governing their biological activities, which span from antimicrobial and anticancer to enzyme inhibition. nih.govnih.govespublisher.comresearchgate.net These studies typically involve the generation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to build a predictive model.

A common approach involves 2D-QSAR, which correlates biological activity with 2D structural representations and physicochemical properties. For instance, a study on a series of pyridinyl imidazole derivatives as p38α MAPK inhibitors utilized the partial least squares (PLS) regression method to develop a 2D-QSAR model. rsc.org The resulting model demonstrated a strong correlation between the chemical structures and their inhibitory activity, with a determination coefficient (r²) of 0.85, indicating that the model could explain a significant portion of the variance in the observed activity. rsc.org Such models often highlight the importance of specific substituent properties, such as hydrophobicity and electronic effects, in modulating the biological response.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional arrangement of molecular fields. nih.gov These approaches generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a 3D-QSAR study on substituted imidazoles as modulators of P-glycoprotein-mediated multidrug resistance revealed the importance of steric and electrostatic fields around the imidazole core. nih.gov The contour maps from such an analysis can guide chemists in placing bulky or charged groups to optimize interactions with a biological target.

In the case of this compound, its structural features would be key inputs for any QSAR model. The chloro group on the pyridine ring, for instance, is an electron-withdrawing group that also contributes to the molecule's lipophilicity. The methanol group on the imidazole ring can act as both a hydrogen bond donor and acceptor, potentially influencing solubility and interactions with a biological target. A QSAR model for a series of related compounds would quantify the impact of these and other structural variations on a specific biological activity.

The table below summarizes findings from selected QSAR studies on imidazole-pyridine and related imidazole scaffolds, showcasing the types of models developed and the key descriptors identified.

| Scaffold/Derivative Class | Biological Activity | QSAR Method | Key Findings/Important Descriptors | Statistical Parameters |

| Imidazo[1,2-a]pyridine derivatives | Acid pump antagonists | 2D-QSAR | Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of substituents were found to be significant, indicating the importance of charge transfer and hydrophobic interactions. nih.gov | Not specified in the abstract. |

| Imidazo[4,5-b]pyridine derivatives | Tuberculostatic activity | 2D-QSAR | Hydrophobicity was identified as a decisive factor for the activity of these compounds. nih.gov | Not specified in the abstract. |

| Pyridinyl imidazole derivatives | p38α MAPK inhibitors | 2D-QSAR (PLS) | The model established a correlation between chemical structures and inhibitory activity. rsc.org | r² = 0.85, r²cv = 0.78, r²test = 0.92 rsc.org |

| Substituted imidazoles | P-glycoprotein modulation | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields were shown to be important for activity. nih.gov | CoMFA: R²cv = 0.643, R² = 0.767; CoMSIA: R²cv = 0.619, R² = 0.765 nih.gov |

| Imidazole derivatives | ORL1 receptor antagonists | 2D-QSAR | Physicochemical parameters such as density, surface tension, index of refraction, Balaban index (J), and partition coefficient (LogP) were significantly correlated with activity. researchgate.net | Not specified in the abstract. |

This table is generated based on data from the cited research articles.

These studies collectively demonstrate the power of QSAR in dissecting the structure-activity landscape of imidazole-pyridine compounds. For a novel compound like this compound, these established models for related scaffolds can serve as a preliminary guide to understanding its potential biological activities and for designing future derivatives with improved properties. The application of QSAR modeling continues to be a valuable tool in the efficient discovery and optimization of new therapeutic agents based on the versatile imidazole-pyridine core.

Potential Research Applications

Role in Medicinal Chemistry

Imidazole-pyridine hybrids are a well-established class of compounds with a wide range of biological activities. The combination of these two heterocycles can lead to molecules that interact with various biological targets.

Many kinase inhibitors incorporate nitrogen-containing heterocycles that can form key hydrogen bonds within the ATP-binding pocket of the enzyme. The imidazole (B134444) and pyridine (B92270) nitrogens, along with the hydroxyl group of the methanol (B129727) substituent in the target molecule, could potentially engage in such interactions.

The imidazole ring is a core component of many antifungal and antibacterial agents. The unique substitution pattern of this compound could lead to novel antimicrobial properties.

Utility in Materials Science

The coordination capabilities of the pyridine and imidazole nitrogen atoms make this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl group could also be used to anchor the molecule to surfaces or to participate in polymerization reactions. The extended π-system of the hybrid molecule might also impart interesting photophysical properties, making it a candidate for investigation in the field of organic electronics.

Conclusion

Chemical Biology and Mechanistic Research of the 2 5 Chloro 2 Pyridyl Imidazole 5 Methanol Scaffold

Principles of Structure-Activity Relationship (SAR) Studies on Imidazole-Pyridine Systems

The systematic exploration of the 2-(5-Chloro-2-pyridyl)imidazole-5-methanol scaffold's biological potential necessitates the synthesis of a diverse library of analogs. A common synthetic approach for 2,4,5-trisubstituted imidazoles is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.comresearchgate.net For the target scaffold, this could involve reacting 2-pyridinecarboxaldehyde (B72084) derivatives with a suitable diketone and a source of ammonia.

To build a comprehensive SAR profile, analogs are designed with systematic variations at three key positions:

The Pyridine (B92270) Ring: Modifications include altering the position of the chloro substituent (e.g., to the 3, 4, or 6-position), or replacing it with other halogens (F, Br, I) or electron-withdrawing/donating groups to probe the effects of electronics and sterics.

The Imidazole (B134444) Ring: The methanol (B129727) group at the 5-position is a key point for modification. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers or esters, or replaced with other functional groups like amides or small alkyl chains.

A hypothetical set of analogs designed for an initial SAR study is presented in Table 1.

| Compound ID | Pyridine Substitution | Imidazole C5-Substitution | Rationale |

| Parent | 5-Chloro | -CH₂OH | Parent compound for baseline activity. |

| ANA-01 | 4-Chloro | -CH₂OH | Investigate positional isomer effects of the halogen. |

| ANA-02 | 5-Fluoro | -CH₂OH | Evaluate the effect of a different halogen (electronegativity). |

| ANA-03 | 5-Bromo | -CH₂OH | Evaluate the effect of a larger halogen (size and polarizability). |

| ANA-04 | 5-Chloro | -CHO | Study the effect of oxidizing the alcohol to an aldehyde. |

| ANA-05 | 5-Chloro | -COOH | Study the effect of a carboxylic acid (potential salt bridge). |

| ANA-06 | 5-Chloro | -CH₂OCH₃ | Block hydrogen bond donation from the hydroxyl group. |

This table represents a hypothetical series of analogs for the purpose of illustrating SAR study design.

The structural features of the this compound scaffold allow for a variety of non-covalent interactions with biological macromolecules. acs.org Understanding these interactions is key to rationalizing observed biological activities.

Hydrogen Bonding: The imidazole N-H and the C5-methanol -OH group can both act as hydrogen bond donors. The pyridine nitrogen and the imidazole aza-nitrogen (-N=) are hydrogen bond acceptors. The presence and orientation of these groups are critical for anchoring the molecule within a binding site.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen interacts with a nucleophilic partner (e.g., a backbone carbonyl). This can be a crucial directional interaction for enhancing binding affinity.

π-Interactions: Both the pyridine and imidazole rings are aromatic and can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein.

Hydrophobic Interactions: While the scaffold has polar features, modifications such as alkylation can introduce hydrophobic moieties that interact with nonpolar pockets in a binding site.

For instance, in a study of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, derivatives with electron-withdrawing groups, particularly a p-chloro phenyl amide, exhibited the most significant inhibitory potency, highlighting the favorable contribution of the chloro substituent to molecular interactions. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to optimize lead compounds or discover novel chemical series with similar biological activity but improved properties. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be envisioned (Table 2).

| Original Group | Potential Bioisostere(s) | Rationale |

| -Cl (Chloro) | -CF₃, -CN | Maintain electron-withdrawing character, modulate lipophilicity. |

| -OH (in Methanol) | -NH₂, -F, -OMe | Modulate hydrogen bonding capacity and pKa. cambridgemedchemconsulting.com |

| -CH₂OH (Methanol) | -CONH₂, Tetrazole | Mimic hydrogen bonding properties and steric profile. |

| Imidazole Ring | Oxazole, Thiazole | Alter electronic properties and metabolic stability. |

This table provides examples of potential bioisosteric replacements to guide analog design.

Scaffold hopping is a more drastic modification where the core molecular framework is replaced with a structurally different one that maintains the spatial arrangement of key binding features. scispace.com For the 2-(pyridyl)imidazole core, a potential scaffold hop could be to a fused system like imidazo[1,2-a]pyridine (B132010). This strategy was successfully used to identify novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. researchgate.net Such a hop preserves the pyridine and imidazole character while creating a more rigid, planar structure with a distinct intellectual property profile.

Mechanistic Investigations of Molecular Interactions (In Vitro Studies)

In vitro studies are essential for elucidating the precise mechanism by which a compound exerts its biological effect at the molecular level. These studies involve purified enzymes, receptors, and cell-based assays to quantify interactions and downstream consequences.

Should the this compound scaffold be identified as an enzyme inhibitor, a series of kinetic studies would be performed to characterize the mechanism of inhibition.

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is first determined by measuring enzyme activity across a range of inhibitor concentrations.

Mechanism of Inhibition: To understand how the inhibitor interacts with the enzyme, kinetic assays are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting this data (e.g., using a Lineweaver-Burk plot) can distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition. For example, a study on imidazole-based inhibitors of SARS-CoV-2 Mpro used enzyme kinetics to prove a competitive mechanism, indicating the compounds interact directly with the active site. nih.gov

Reversibility: Dialysis or rapid dilution experiments are used to determine if the inhibition is reversible or irreversible. Reversible inhibitors typically form non-covalent bonds, while irreversible inhibitors often form covalent bonds with the enzyme.

Determination of Ki: For reversible inhibitors, the inhibition constant (Ki) is calculated. Ki is a measure of the inhibitor's binding affinity, with lower values indicating higher potency.

A hypothetical data set for a series of analogs inhibiting a target enzyme is shown in Table 3.

| Compound ID | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

| Parent | 10.5 | 5.2 | Competitive |

| ANA-02 (5-Fluoro) | 8.2 | 4.1 | Competitive |

| ANA-03 (5-Bromo) | 15.1 | 7.5 | Competitive |

| ANA-05 (COOH) | 2.3 | 1.1 | Competitive |

This table is a hypothetical representation of enzyme inhibition data to illustrate the type of information gathered in mechanistic studies.

If the scaffold's target is a receptor, binding assays are the primary tool for characterizing the ligand-receptor interaction.

Affinity Determination: Radioligand binding assays are commonly used to determine the affinity of a test compound for a receptor. These are competitive assays where the unlabeled test compound competes with a known high-affinity radioligand for binding to the receptor. The resulting data is used to calculate the IC₅₀, which can then be converted to the binding affinity constant (Ki).

Selectivity Profiling: The compound is tested against a panel of different receptors to determine its selectivity. A compound that binds with high affinity to the target receptor but low affinity to other receptors is considered selective and is generally more desirable.

Studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives, a related scaffold, demonstrated how substitutions can dramatically influence binding affinity and selectivity for peripheral versus central benzodiazepine (B76468) receptors (PBR vs. CBR). researchgate.netebi.ac.uk For instance, certain N,N-dialkyl acetamide (B32628) derivatives showed high affinity and selectivity for either PBR or CBR depending on the nature of substituents at the C6 and C8 positions of the imidazopyridine ring system. ebi.ac.uk This highlights how subtle structural changes in a heterocyclic scaffold can fine-tune its interaction with specific receptor subtypes.

| Compound | Substitution Pattern | PBR Binding (Ki, nM) | CBR Binding (Ki, nM) | Selectivity (CBR Ki / PBR Ki) |

| 7k | 6-Iodo, N,N-dipropyl acetamide | 130 | >30,000 | >230 |

| 7m | 6-Chloro, N,N-diethyl acetamide | 2.2 | 0.7 | 0.32 |

| 7o | 6,8-Dichloro, N,N-diethyl acetamide | 0.4 | 430 | 1075 |

Data adapted from literature on imidazo[1,2-a]pyridine derivatives to illustrate receptor binding data. ebi.ac.uk

These experimental binding data are often complemented by molecular docking studies, which provide a computational model of how the ligand fits into the receptor's binding pocket, predicting key interactions that contribute to its affinity and selectivity. nih.gov

Investigation of Cellular Pathway Modulation in Model Biological Systems

While specific studies on the cellular pathway modulation of this compound are not extensively documented in publicly available literature, research on analogous compounds containing the imidazole-pyridine motif provides insights into potential biological activities. For instance, derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-melanoma activity. scielo.br The potency of these compounds is often evaluated through their half-maximal inhibitory concentration (IC50) values, which quantify the amount of a substance needed to inhibit a specific biological process by half.

The general approach to investigating cellular pathway modulation involves treating model biological systems, such as cancer cell lines, with the compound of interest and observing the downstream effects. Techniques like Western blotting, quantitative polymerase chain reaction (qPCR), and microarray analysis are employed to study changes in protein expression and gene transcription related to key cellular pathways, including those involved in cell proliferation, apoptosis (programmed cell death), and signal transduction. For example, studies on related imidazole derivatives have explored their impact on apoptotic pathways by examining the regulation of proteins like Bcl-2 and BAX.

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For novel scaffolds like this compound, a variety of target identification and validation methodologies can be employed.

Affinity-based methods are a common starting point. These techniques, such as affinity chromatography and pull-down assays, utilize a modified version of the compound to isolate its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Genetic and genomic approaches can also provide valuable clues. For example, screening a library of genetically modified organisms (e.g., yeast or human cell lines with specific gene knockouts or knockdowns) can reveal which genes are essential for the compound's activity.

Once potential targets are identified, validation is crucial to confirm a direct and functionally relevant interaction. This can involve:

In vitro binding assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity between the compound and the purified target protein.

Enzymatic assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

Cellular thermal shift assays (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein upon ligand binding.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Prediction

Computational methods play a pivotal role in predicting and understanding the interactions between a ligand, such as this compound, and its potential biological targets.

Binding Mode Analysis and Interaction Hotspots

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For the this compound scaffold, docking studies would involve placing the molecule into the binding site of a potential target protein and evaluating the binding poses based on a scoring function. This analysis can reveal key interactions, such as:

Hydrogen bonds: The hydroxyl group and the nitrogen atoms in the imidazole and pyridine rings are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The chloro-substituted pyridine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom can form halogen bonds with electron-donating atoms like oxygen or nitrogen.

For example, in studies of imidazole-thiazole hybrids, docking simulations have been used to understand the interactions with target proteins, identifying specific amino acid residues involved in hydrogen bonding and hydrophobic interactions. nih.gov

Prediction of Binding Affinities and Free Energy Calculations

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for its target. While docking scores provide a qualitative ranking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the free energy of binding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. nih.govicmp.lviv.uasamipubco.com By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide insights into the conformational changes that may occur upon ligand binding. These simulations are computationally intensive but can offer a more accurate prediction of binding affinities and a deeper understanding of the interaction dynamics. For instance, MD simulations have been employed to study the stability of complexes between imidazole derivatives and their target proteins. scielo.br

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule that is used to study a specific biological target or pathway. For this compound to be developed into a useful chemical probe, it would need to exhibit high potency and selectivity for its target. The development process would involve iterative cycles of chemical synthesis and biological testing to optimize its properties.

An ideal chemical probe based on this scaffold would possess:

High affinity for its intended target.

High selectivity with minimal off-target effects.

Demonstrated mechanism of action in cellular and ideally in vivo models.

Availability of a structurally similar but inactive control compound (a negative control) to help distinguish on-target from off-target effects.

Exploration of Molecular Selectivity and Specificity of Derivatives

The selectivity and specificity of a compound are crucial for its utility as a therapeutic agent or a chemical probe. Structure-activity relationship (SAR) studies are key to understanding how modifications to the this compound scaffold affect its biological activity and selectivity. mdpi.commdpi.comnih.gov

By systematically synthesizing and testing derivatives with modifications at different positions of the pyridine and imidazole rings, researchers can identify key structural features that govern target recognition and binding affinity. For example, altering the substituent on the pyridine ring or modifying the methanol group could significantly impact the compound's interaction with its target.

The following table outlines potential modifications and their expected impact on the properties of the molecule, based on general medicinal chemistry principles.

| Modification Site | Type of Modification | Potential Impact on Selectivity and Specificity |

| Pyridine Ring | Substitution with different halogens (F, Br, I) | Altering electronic properties and potential for halogen bonding, which can fine-tune binding interactions. |

| Introduction of alkyl or aryl groups | Modifying steric bulk and hydrophobicity, potentially leading to new interactions with the target's binding pocket. | |

| Imidazole Ring | N-alkylation or N-arylation | Can influence the molecule's overall shape and hydrogen bonding capacity, potentially altering target selectivity. |

| Substitution at other positions of the ring | Can be used to probe the steric and electronic requirements of the binding site. | |

| Methanol Group | Conversion to an ether, ester, or amine | Modifying the hydrogen bonding potential and overall polarity of the molecule, which can significantly affect target binding. |

Through such systematic explorations, derivatives with improved selectivity and specificity can be developed, paving the way for more precise tools for biological research and potentially new therapeutic leads.

Coordination Chemistry and Metal Complexes of 2 5 Chloro 2 Pyridyl Imidazole 5 Methanol

Ligand Design Principles for 2-(5-Chloro-2-pyridyl)imidazole-5-methanol as a Chelating Agent

This compound is a bidentate ligand, coordinating to metal ions through the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings. The presence of a chloro substituent on the pyridine ring and a methanol (B129727) group on the imidazole ring significantly influences its coordination properties.

The key design principles of this ligand include:

Bidentate N,N'-Chelation: The geometry of the molecule allows for the formation of a stable five-membered chelate ring with a metal ion, a common feature for 2-(2'-pyridyl)imidazole based ligands. researchgate.net

Electronic Effects of Substituents:

Chloro Group: The electron-withdrawing nature of the chloro group on the pyridine ring decreases the electron density on the pyridyl nitrogen. This reduction in basicity can affect the strength of the metal-ligand bond.

Methanol Group: The methanol group at the 5-position of the imidazole ring can act as a hydrogen bond donor or acceptor, potentially leading to the formation of supramolecular structures in the solid state. researchgate.net This group can also be deprotonated to act as an additional coordination site under certain conditions, rendering the ligand potentially tridentate.

Steric Influence: The substituents on the ligand framework can influence the geometry of the resulting metal complexes, potentially leading to distorted coordination environments.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, to determine their precise three-dimensional structures.

Transition Metal Complexes

Transition metal complexes of pyridyl-imidazole type ligands have been extensively studied. researchgate.netgoogle.com For this compound, complexes with transition metals such as nickel(II), copper(II), zinc(II), ruthenium(II), and palladium(II) can be anticipated. rsc.orgresearchgate.netresearchgate.net

For instance, a nickel(II) complex would likely adopt a distorted octahedral geometry, with two ligand molecules and two ancillary ligands (e.g., chloride ions or water molecules) coordinating to the metal center, similar to related pyridyl-imidazole complexes. rsc.org

Table 1: Representative Transition Metal Complexes with Structurally Similar Pyridyl-Imidazole Ligands

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Nickel(II) | [NiL₂Cl₂] | Distorted Octahedral | rsc.org |

| Palladium(II) | [Pd(N,N-L)₂] | Square Planar | researchgate.net |

| Ruthenium(II) | Ru(Clazpy)₃ | Octahedral | researchgate.net |

Note: L represents a 2-(2'-pyridyl)-imidazole type ligand, and Clazpy represents 5-Chloro-2-(phenylazo)pyridine. The data is for analogous compounds due to the lack of specific data for this compound.

Main Group Metal Complexes

While less common than transition metal complexes, pyridyl-imidazole ligands can also coordinate to main group metals. The coordination is again expected to occur through the two nitrogen donor atoms. The resulting geometries will depend on the size and preferred coordination number of the metal ion.

Spectroscopic Properties of Coordination Compounds (UV-Vis, EPR, Magnetic Susceptibility)

The spectroscopic properties of metal complexes of this compound provide valuable insights into their electronic structure and bonding.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are expected to exhibit bands corresponding to ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) transitions. The position of the MLCT bands can be sensitive to the nature of the metal ion and the solvent. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu(II) or high-spin Ni(II)), EPR spectroscopy can be used to probe the magnetic properties and the environment of the metal center.

Magnetic Susceptibility: Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, providing information about the oxidation state and spin state of the metal ion. For example, iron(II) complexes of similar ligands can exhibit spin-crossover behavior. researchgate.net

Electrochemical Behavior of Metal-2-(5-Chloro-2-pyridyl)imidazole-5-methanol Complexes

The electrochemical properties of these complexes can be investigated using techniques like cyclic voltammetry. The redox behavior is influenced by the nature of the metal and the electronic effects of the ligand substituents. The electron-withdrawing chloro group on the pyridine ring is expected to make the metal center more difficult to oxidize.

The electrochemical behavior of related nickel(II) and ruthenium(II) complexes has been studied. rsc.orgresearchgate.net For a nickel(II) complex with a 2-(2'-pyridyl)-imidazole ligand, an irreversible electrochemical behavior was explained by a proton-coupled-electron-transfer (PCET) mechanism. rsc.org Ruthenium(II) complexes with a chloro-substituted pyridine ligand also exhibit interesting redox properties. researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

Potential applications include:

Oxidation Reactions: The metal complexes could potentially catalyze the oxidation of various organic substrates.

Coupling Reactions: Palladium complexes, in particular, are known to be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. rsc.org

Reduction Reactions: Some transition metal complexes can act as catalysts for the reduction of functional groups.

Further research is needed to explore the full catalytic potential of metal complexes derived from this compound.